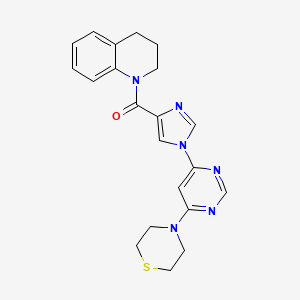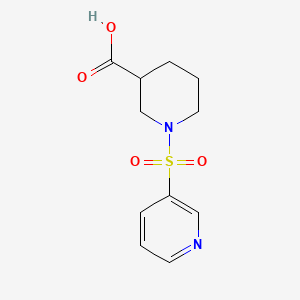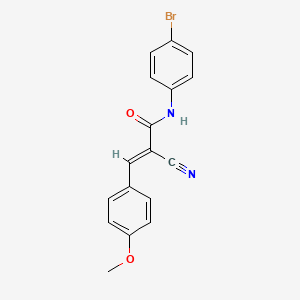![molecular formula C19H15N5O6S2 B2510660 N-(5-((2-((2,3-dihidrobenzo[b][1,4]dioxin-6-il)amino)-2-oxoethyl)tio)-1,3,4-tiadiazol-2-il)-3-nitrobenzamida CAS No. 868976-17-4](/img/structure/B2510660.png)
N-(5-((2-((2,3-dihidrobenzo[b][1,4]dioxin-6-il)amino)-2-oxoethyl)tio)-1,3,4-tiadiazol-2-il)-3-nitrobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide" is a complex molecule that likely exhibits significant biological activity due to the presence of multiple functional groups known to interact with biological systems. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of intermediates such as thioacylhydrazones, which can undergo cyclization to form thiadiazoles . The synthesis of nitro-substituted compounds, as seen in the provided papers, often involves the addition of nitro groups to specific positions on aromatic rings, which can significantly affect the biological activity of the compounds . The synthesis of the compound would likely involve similar strategies, with careful control over the introduction of the nitro group and the formation of the thiadiazole ring.
Molecular Structure Analysis
The molecular structure of the compound includes a 1,3,4-thiadiazole ring, which is a common motif in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic the planarity and hydrogen bonding capabilities of peptides . The presence of a nitro group is indicative of potential electron-withdrawing effects, which can influence the reactivity and interaction of the compound with biological targets .
Chemical Reactions Analysis
Nitro-substituted compounds can undergo various chemical reactions, including reduction to amino groups, which can significantly alter their biological activity . The presence of a thiadiazole ring suggests that the compound could participate in nucleophilic substitution reactions or act as a ligand for metal ions . The specific chemical reactions that "N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide" would undergo depend on the context in which it is used, such as in a biological system or under synthetic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of nitro and amino groups can affect the solubility and distribution coefficients of the compound in various solvents . The compound's vapor pressure and sublimation characteristics would be determined by its molecular weight and the strength of intermolecular forces within the solid state . The presence of a 1,3,4-thiadiazole ring could contribute to the compound's stability and its ability to form crystalline solids .
Aplicaciones Científicas De Investigación
Cristalografía y Estudios Estructurales
La estructura cristalina de este compuesto ha sido investigada. Cristaliza en una red triclínica con los siguientes parámetros:
Materiales OLED
Curiosamente, la estructura de dihidrobenzodioxina retorcida del compuesto se ha explorado para diodos orgánicos emisores de luz (OLED). Un derivado específico basado en este andamiaje exhibió emisión azul (450 nm) y un rendimiento de dispositivo impresionante, incluyendo luminancia, eficiencia de potencia y eficiencia cuántica .
Síntesis y Optimización del Rendimiento
Los investigadores han desarrollado rutas sintéticas para obtener este compuesto. Utilizando ácido 2,3-dihidroxi benzoico como material de partida, lograron un rendimiento del 35% para el clorhidrato de 2,3-dihidrobenzo[b][1,4]dioxin-5-amina. La selección adecuada de solventes y la temperatura de reacción jugaron un papel crucial en la simplificación del proceso sintético y el aumento del rendimiento con mayor pureza .
Mecanismo De Acción
Target of Action
Similar compounds have been known to target cholinesterases and lipoxygenase enzymes .
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of the enzymes . This interaction can cause changes in the normal functioning of these enzymes, potentially altering biochemical pathways.
Biochemical Pathways
Given its potential targets, it may affect pathways involving cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation, respectively.
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
Inhibition of cholinesterases and lipoxygenase enzymes can lead to changes in neurotransmission and inflammatory responses .
Propiedades
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O6S2/c25-16(20-12-4-5-14-15(9-12)30-7-6-29-14)10-31-19-23-22-18(32-19)21-17(26)11-2-1-3-13(8-11)24(27)28/h1-5,8-9H,6-7,10H2,(H,20,25)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMHNGGWNMRZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-((4-fluorobenzyl)thio)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2510580.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2510584.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2510585.png)
![(Z)-4-((5-benzyl-3-(bicyclo[2.2.1]heptan-2-yl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid](/img/structure/B2510588.png)
ruthenium(II) chloride](/img/structure/B2510590.png)


![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2510593.png)
![(Z)-ethyl 1-benzyl-5-oxo-2-(pivaloylimino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2510595.png)

